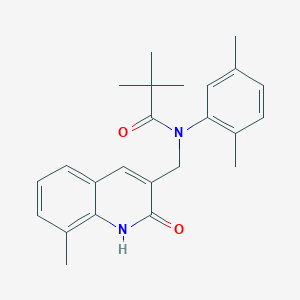
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide, also known as DMQD-Ph-PivOH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has been used as a tool to study protein-ligand interactions and enzyme activity. In materials science, N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has been studied for its potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH is not fully understood. However, it has been suggested that the compound may act as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH has also been shown to have antioxidant properties, which may protect against oxidative stress. In vivo studies have demonstrated that N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH is that it is relatively easy to synthesize in the laboratory. The compound is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH. One direction is to further investigate the compound's potential therapeutic effects in animal models of various diseases, including cancer and Alzheimer's disease. Another direction is to study the compound's mechanism of action in more detail, which may provide insights into its potential therapeutic applications. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH could be investigated for its potential use in the development of organic electronic devices.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride to form 2-(pivaloyloxy)-8-methylquinoline. This intermediate is then reacted with 2,5-dimethylphenylmagnesium bromide to form N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamideH.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-10-11-16(2)20(12-15)26(23(28)24(4,5)6)14-19-13-18-9-7-8-17(3)21(18)25-22(19)27/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRFYYJEZPCGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

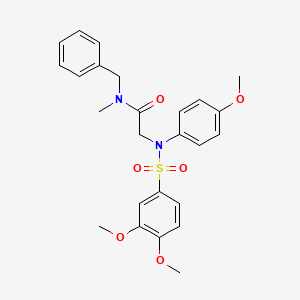
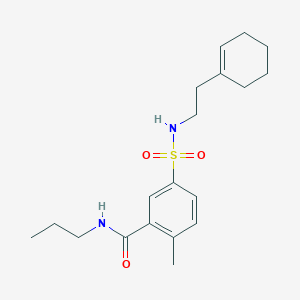
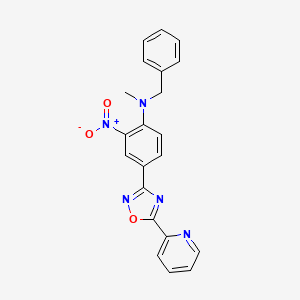
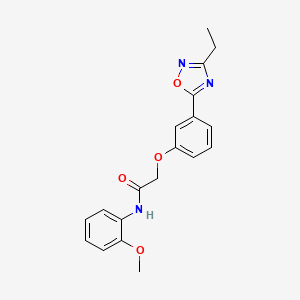
![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
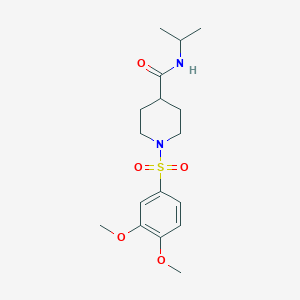
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)


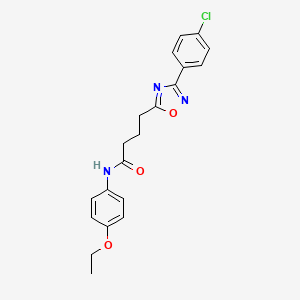
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
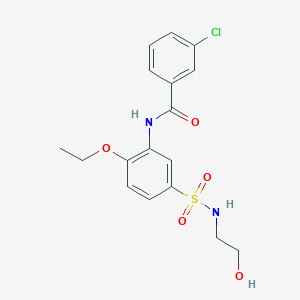
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)